1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a dimethoxybenzyl group, and a fluorophenyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 3,5-dimethoxybenzyl chloride in the presence of a base.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with 4-fluorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Processes: The compound’s reactivity can be harnessed in industrial applications, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chlorine or bromine analogs.
Properties
IUPAC Name |
1-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S2/c1-25-14-7-11(8-15(9-14)26-2)10-27-18-23-22-17(28-18)21-16(24)20-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUBQMMWTHIFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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